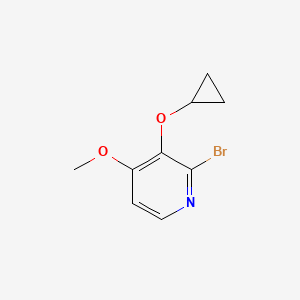

2-Bromo-3-cyclopropoxy-4-methoxypyridine

Description

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

2-bromo-3-cyclopropyloxy-4-methoxypyridine |

InChI |

InChI=1S/C9H10BrNO2/c1-12-7-4-5-11-9(10)8(7)13-6-2-3-6/h4-6H,2-3H2,1H3 |

InChI Key |

NLUXDYKWAMUCCP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyclopropoxy-4-methoxypyridine typically involves the bromination of 3-cyclopropoxy-4-methoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyclopropoxy-4-methoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-cyclopropoxy-4-methoxypyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclopropoxy-4-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy and methoxy groups can influence the compound’s binding affinity and specificity, while the bromine atom can serve as a reactive site for further modifications .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-2-methoxypyridin-4-ylboronic acid: Contains a boronic acid group instead of a cyclopropoxy group.

2-Bromo-3-cyclopropyl-4-methoxypyridine: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group

Uniqueness

2-Bromo-3-cyclopropoxy-4-methoxypyridine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Q & A

Q. How can researchers optimize the synthesis of 2-Bromo-3-cyclopropoxy-4-methoxypyridine using cross-coupling reactions?

Methodological Answer:

- Begin with a Suzuki-Miyaura coupling reaction, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.

- Optimize solvent systems (e.g., THF/H₂O) and base conditions (e.g., K₂CO₃) to enhance yield .

- Monitor reaction progress via TLC or HPLC, referencing retention times of analogous brominated methoxypyridines (e.g., 5-Bromo-2-methoxy-3-methylpyridine) for comparison .

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials .

Q. What purification techniques are effective for isolating brominated methoxypyridine derivatives?

Methodological Answer:

- Use preparative HPLC with a C18 column and methanol/water mobile phase for high-purity isolation (>95%) .

- Confirm purity via ¹H NMR (e.g., δ 3.8–4.2 ppm for methoxy groups) and LC-MS to detect halogen isotopic patterns .

- For large-scale purification, employ recrystallization in ethanol/water mixtures, leveraging solubility differences between derivatives .

Q. Which spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.2 ppm) and cyclopropoxy protons (δ ~1.0–1.5 ppm) using 2D techniques (COSY, HSQC) .

- IR Spectroscopy : Identify C-O-C stretches (1050–1250 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 258.0) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can substituent effects on the cyclopropoxy group’s reactivity be analyzed systematically?

Methodological Answer:

- Perform Hammett analysis by synthesizing derivatives with electron-donating/withdrawing groups. Measure reaction rates (e.g., hydrolysis) and correlate with σ values .

- Use DFT calculations (e.g., Gaussian 16) to model charge distribution and frontier molecular orbitals, referencing SMILES strings (e.g.,

CC1=CC(=CN=C1OC)Br) for input . - Validate predictions via kinetic isotope effect (KIE) studies using deuterated cyclopropoxy analogs .

Q. How should researchers resolve contradictions in reported purity levels from different sources?

Methodological Answer:

- Cross-validate purity claims using orthogonal methods:

Q. What mechanistic insights can be gained from studying the compound’s stability under thermal or photolytic conditions?

Methodological Answer:

- Conduct accelerated stability studies:

Q. How can regioselective functionalization be achieved at the 2-bromo position?

Methodological Answer:

- Employ directed ortho-metalation (DoM) strategies using strong bases (e.g., LDA) and directing groups (e.g., methoxy) to activate specific positions .

- Screen transition-metal catalysts (e.g., CuI for Ullmann coupling) to prioritize C-Br bond reactivity over methoxy/cyclopropoxy groups .

- Confirm regioselectivity via NOESY NMR to spatial proximity of substituents .

Methodological Design & Data Analysis

Q. How to design a computational workflow for predicting reaction pathways?

Methodological Answer:

- Build 3D structures using software like Avogadro, referencing InChI keys (e.g.,

RHYCFMXPPGZHAW-UHFFFAOYSA-Nfor analogs) . - Simulate transition states with Gaussian 16’s M06-2X functional and 6-31G(d,p) basis set. Compare activation energies for competing pathways .

- Validate with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies mitigate common side products in cyclopropoxy-substituted pyridine synthesis?

Methodological Answer:

Q. How to cross-validate analytical data across laboratories to ensure reproducibility?

Methodological Answer:

- Share raw data (e.g., NMR FID files, HRMS spectra) via platforms like Zenodo for peer validation .

- Conduct round-robin tests with independent labs using identical protocols (e.g., Kanto Reagents’ HPLC conditions) .

- Apply statistical tools (e.g., ANOVA) to assess inter-lab variability in purity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.